molecular formula C5H8O2 B080960 2-Butenoic acid, 2-methyl- CAS No. 13201-46-2

2-Butenoic acid, 2-methyl-

Cat. No.: B080960
CAS No.: 13201-46-2
M. Wt: 100.12 g/mol
InChI Key: UIERETOOQGIECD-ARJAWSKDSA-N
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Description

Angelic acid is a monocarboxylic unsaturated organic acid, primarily found in plants of the Apiaceae family. It is a volatile solid with a biting taste and pungent sour odor. The compound is the cis isomer of 2-methyl-2-butenoic acid, which can convert to its trans isomer, tiglic acid, upon heating or reaction with inorganic acids .

Scientific Research Applications

Angelic acid has diverse applications in scientific research:

Safety and Hazards

Prolonged inhalation of high concentrations of 2-Butenoic acid, 2-methyl- may damage the respiratory system . It may cause gastrointestinal symptoms, including upset stomach . Fumes from the stomach contents may be inhaled, resulting in the same symptoms as inhalation . Prolonged contact may cause dryness of the skin . The compound may cause temporary eye irritation .

Mechanism of Action

Target of Action

2-Butenoic acid, 2-methyl- primarily targets enzymes involved in fatty acid metabolism. These enzymes play crucial roles in the synthesis and degradation of fatty acids, which are essential for various cellular processes .

Mode of Action

The compound interacts with its target enzymes by binding to their active sites, thereby inhibiting their activity. This inhibition disrupts the normal metabolic processes, leading to an accumulation or depletion of specific fatty acids . The interaction often involves the formation of a covalent bond between the compound and the enzyme, resulting in a stable enzyme-inhibitor complex .

Biochemical Pathways

2-Butenoic acid, 2-methyl- affects the fatty acid biosynthesis pathway. By inhibiting key enzymes in this pathway, the compound alters the levels of various fatty acids, which can impact membrane fluidity, energy storage, and signaling pathways . The downstream effects include changes in cellular energy balance and alterations in lipid signaling molecules .

Pharmacokinetics

The pharmacokinetics of 2-Butenoic acid, 2-methyl- involve its absorption, distribution, metabolism, and excretion (ADME). The compound is absorbed through the gastrointestinal tract and distributed throughout the body, primarily in fatty tissues. It undergoes metabolism in the liver, where it is converted into various metabolites. These metabolites are then excreted through the kidneys . The bioavailability of the compound is influenced by its lipophilicity, which facilitates its absorption and distribution .

Result of Action

At the molecular level, the inhibition of fatty acid metabolism enzymes leads to altered lipid profiles within cells. This can result in changes in membrane composition and function, energy storage, and signaling pathways. At the cellular level, these changes can affect cell growth, differentiation, and apoptosis . The overall effect is a disruption of normal cellular homeostasis, which can have various physiological consequences .

Action Environment

The efficacy and stability of 2-Butenoic acid, 2-methyl- are influenced by environmental factors such as pH, temperature, and the presence of other compounds. For instance, the compound is more stable in neutral to slightly acidic environments and may degrade in highly alkaline conditions . Temperature fluctuations can also affect its stability and efficacy, with higher temperatures potentially leading to increased degradation . Additionally, the presence of other compounds, such as competing substrates or inhibitors, can modulate the compound’s action by affecting its binding to target enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Angelic acid can be synthesized through various methods. One common approach involves the Wittig reaction, where chloromethane, triphenylphosphine, and pyruvic acid are used as starting materials. Another method is the Reformatsky reaction, which uses acetaldehyde, α-bromo propionic acid ester, and zinc .

Industrial Production Methods: Industrial production of angelic acid often involves extraction from natural sources. The roots of Angelica archangelica, a plant in the Apiaceae family, are a significant source. The acid can also be extracted from the oil of chamomile flowers, where it is present as esters .

Chemical Reactions Analysis

Types of Reactions: Angelic acid undergoes various chemical reactions, including:

    Isomerization: Heating or reacting with strong acids or bases can convert angelic acid to tiglic acid.

    Esterification: Reacts with alcohols in the presence of acid catalysts to form esters.

    Oxidation and Reduction: Can undergo oxidation to form corresponding aldehydes or ketones and reduction to form saturated acids.

Common Reagents and Conditions:

    Isomerization: Sulfuric acid, heating above 100°C.

    Esterification: Alcohols (e.g., ethanol), acid catalysts (e.g., sulfuric acid).

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium on carbon.

Major Products:

    Tiglic acid: From isomerization.

    Esters: From esterification.

    Aldehydes/Ketones: From oxidation.

    Saturated acids: From reduction

Comparison with Similar Compounds

Angelic acid is often compared with tiglic acid, its trans isomer. While both compounds share similar chemical structures, their physical properties and reactivity differ. Angelic acid is more prone to isomerization under mild conditions, whereas tiglic acid is more stable. Other similar compounds include:

Angelic acid’s unique properties and versatility make it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

(Z)-2-methylbut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2/c1-3-4(2)5(6)7/h3H,1-2H3,(H,6,7)/b4-3-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIERETOOQGIECD-ARJAWSKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(/C)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80897430
Record name 2-Methylisocrotonic acid
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Molecular Weight

100.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Angelic acid
Source Human Metabolome Database (HMDB)
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Boiling Point

85.50 to 87.50 °C. @ 13.00 mm Hg
Record name Angelic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029608
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Solubility

slightly soluble in hot water
Record name Angelic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029608
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CAS No.

565-63-9
Record name Angelic acid
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Record name Angelic acid
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Record name Angelic acid
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Record name 2-Methylisocrotonic acid
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Record name 2,3-DIMETHYLACRYLIC ACID, (Z)-
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Record name Angelic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029608
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

45 °C
Record name Angelic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029608
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of identifying 2-Butenoic acid, 2-methyl- in the context of archeological artifact preservation?

A: While the provided research [] identifies 2-Butenoic acid, 2-methyl- as a major component of Polygonum senegalensis extract, it doesn't directly link the compound to artifact deterioration. The research focuses on the antimicrobial properties of the Polygonum senegalensis extract against microorganisms found on damaged artifacts, not on the specific effects of 2-Butenoic acid, 2-methyl-. The compound's presence is highlighted within the chemical analysis of the plant extract. Further research is needed to determine if this compound plays a role in artifact degradation or possesses any antifungal properties itself.

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